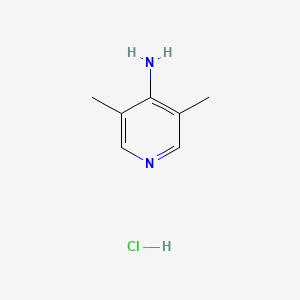

3,5-Dimethylpyridin-4-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H11ClN2 |

|---|---|

Molecular Weight |

158.63 g/mol |

IUPAC Name |

3,5-dimethylpyridin-4-amine;hydrochloride |

InChI |

InChI=1S/C7H10N2.ClH/c1-5-3-9-4-6(2)7(5)8;/h3-4H,1-2H3,(H2,8,9);1H |

InChI Key |

JFXWHQVYHSYTMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC(=C1N)C.Cl |

Origin of Product |

United States |

Investigation of Chemical Reactivity and Reaction Mechanisms of 3,5 Dimethylpyridin 4 Amine Hydrochloride

Nucleophilic Reactivity Studies

The nucleophilic character of 3,5-Dimethylpyridin-4-amine (B78465) arises from two primary sites: the lone pair of electrons on the exocyclic amino nitrogen and the lone pair on the pyridine (B92270) ring nitrogen. However, the exocyclic amino group is the significantly more nucleophilic and basic center. This is analogous to the well-studied catalyst 4-(Dimethylamino)pyridine (DMAP), where the dimethylamino group makes the compound a powerful nucleophile. stackexchange.com

The two methyl groups at the 3 and 5 positions of the pyridine ring play a crucial role in modulating this reactivity. Methyl groups are electron-donating through an inductive effect (+I). scribd.com This effect increases the electron density on the pyridine ring, which in turn enhances the basicity and nucleophilicity of the exocyclic amino group at the 4-position. The increased electron density makes the lone pair on the amino nitrogen more available for donation to an electrophile.

The basicity of a substituted pyridine, and by extension its nucleophilicity, can be inferred by comparing the pKa of the conjugate acid of related compounds. A higher pKa value indicates a stronger base. The presence of electron-donating groups generally increases the pKa. For instance, the pKa of the conjugate acid of 3,5-lutidine (3,5-dimethylpyridine) is 6.15, which is higher than that of pyridine (5.2), demonstrating the electron-donating effect of the two methyl groups. chemicalbook.comlookchem.com This suggests that 3,5-Dimethylpyridin-4-amine would be a stronger base and a more potent nucleophile than its unsubstituted counterpart, 4-aminopyridine (B3432731).

| Compound | pKa of Conjugate Acid | Effect of Substituent(s) |

| Pyridine | 5.2 | Reference |

| 3,5-Lutidine | 6.15 chemicalbook.comlookchem.com | Increased basicity due to +I effect of two methyl groups. |

| 4-(Dimethylamino)pyridine (DMAP) | 9.7 | Significantly increased basicity due to the strong +M (mesomeric) effect of the dimethylamino group. |

| 4-Aminopyridine | 9.11 | Increased basicity due to the +M effect of the amino group. |

This table provides comparative pKa values to illustrate the electronic effects of substituents on the basicity of the pyridine ring system.

Participation in Acid-Base Chemistry

The acid-base properties of 3,5-Dimethylpyridin-4-amine hydrochloride are fundamental to its reactivity, determining its state of protonation and its role as either a proton donor or acceptor.

In its hydrochloride form, the compound exists as a salt where the most basic nitrogen atom is protonated. In 4-substituted aminopyridines, the exocyclic amino group is significantly more basic than the ring nitrogen due to resonance stabilization of the conjugate acid. Therefore, it is the 4-amino group that exists in its protonated form, as [3,5-Dimethyl-4-aminopyridinium]Cl⁻.

The protonation state is highly dependent on the pH of the surrounding medium. researchgate.net At a pH significantly below the pKa of the pyridine ring nitrogen (around 5-6), both the exocyclic amine and the ring nitrogen could potentially be protonated, resulting in a dicationic species. In the pH range between the pKa of the ring nitrogen and the pKa of the exocyclic amine (likely around 9-10, similar to 4-aminopyridine), the molecule will exist predominantly as the monoprotonated species, with the charge on the exocyclic nitrogen. researchgate.net Above the pKa of the exocyclic amine, the compound will be in its neutral, free base form, which is the active state for nucleophilic catalysis.

| pH Range | Predominant Species | Description |

| pH < ~6 | Dicationic | Both the exocyclic amino group and the pyridine ring nitrogen are protonated. |

| ~6 < pH < ~9.5 | Monocationic (Ammonium) | The exocyclic amino group is protonated, while the pyridine ring nitrogen is neutral. This is the state of the hydrochloride salt. |

| pH > ~9.5 | Neutral (Free Base) | Both nitrogen atoms are deprotonated. This is the active form for nucleophilic catalysis. |

This table illustrates the expected predominant protonation state of 3,5-Dimethylpyridin-4-amine as a function of environmental pH.

The presence of the hydrochloride counterion signifies that the amine is in its protonated, and thus deactivated, state. The lone pair on the exocyclic nitrogen is engaged in a bond with a proton and is unavailable for nucleophilic attack. To function as a nucleophilic catalyst, the free base must be generated, typically by the addition of a stoichiometric or auxiliary base (like triethylamine) to the reaction mixture. utrgv.edu

Mechanistic Investigations of Derived Reactions

While specific mechanistic studies on this compound are not extensively documented, a robust understanding can be derived from the well-established mechanisms of its close analogue, DMAP. utrgv.edunih.govsemanticscholar.org The most common reaction where such compounds are used is in acylation reactions, such as the esterification of alcohols with anhydrides.

The reaction is believed to proceed via a nucleophilic catalysis pathway , rather than a simple base catalysis pathway. nih.gov A study using DMAP hydrochloride for the acylation of inert alcohols found that the salt itself can act as a recyclable catalyst under base-free conditions. acs.org The proposed mechanism involves the direct reaction of the hydrochloride salt with the acylating agent. acs.org

A plausible mechanistic cycle for a reaction catalyzed by 3,5-Dimethylpyridin-4-amine, generated from its hydrochloride salt in the presence of an auxiliary base, is as follows:

Catalyst Activation: The hydrochloride salt is deprotonated by an auxiliary base (e.g., triethylamine) to generate the active, neutral 3,5-Dimethylpyridin-4-amine.

Nucleophilic Attack: The highly nucleophilic exocyclic amino group of the activated catalyst attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride).

Formation of the Acylpyridinium Intermediate: This attack leads to the formation of a highly reactive N-acylpyridinium ion intermediate, with the expulsion of a carboxylate anion (e.g., acetate). This intermediate is significantly more electrophilic than the initial anhydride (B1165640).

Acyl Transfer: The alcohol (or other nucleophile) attacks the activated acyl group of the N-acylpyridinium intermediate. The acetate (B1210297) ion often acts as the base that deprotonates the attacking alcohol in this step. sci-hub.st

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the final ester product, releasing the neutral 3,5-Dimethylpyridin-4-amine catalyst, which can then re-enter the catalytic cycle. The protonated auxiliary base and the acid byproduct (e.g., acetic acid) form a salt.

| Step | Description | Key Species Involved |

| 1 | Catalyst Activation | This compound, Auxiliary Base (e.g., Triethylamine) |

| 2 | Nucleophilic Attack | 3,5-Dimethylpyridin-4-amine, Acylating Agent (e.g., Acetic Anhydride) |

| 3 | Intermediate Formation | N-acyl-3,5-dimethyl-4-aminopyridinium ion, Carboxylate ion |

| 4 | Acyl Transfer | N-acylpyridinium ion, Alcohol, Carboxylate ion |

| 5 | Product Release | Ester Product, Regenerated 3,5-Dimethylpyridin-4-amine |

This table outlines the key steps in a typical acylation reaction catalyzed by 3,5-Dimethylpyridin-4-amine.

This nucleophilic catalysis mechanism explains the remarkable rate enhancements observed when using 4-aminopyridine derivatives compared to pyridine or other less nucleophilic bases.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules. For 3,5-Dimethylpyridin-4-amine (B78465) hydrochloride, a combination of one-dimensional and two-dimensional NMR techniques, along with specialized applications, offers a wealth of information regarding its proton and carbon environments, connectivity, and solid-state behavior.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of 3,5-Dimethylpyridin-4-amine hydrochloride is predicted to reveal distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. Due to the electron-donating nature of the amino group and the methyl groups, the chemical shifts of the aromatic protons are influenced. Upon protonation to form the hydrochloride salt, a general downfield shift of all proton signals is expected due to the increased positive charge on the pyridine (B92270) ring, which deshields the protons. pw.edu.pl

The aromatic protons at the 2 and 6 positions are chemically equivalent and are expected to appear as a singlet. The methyl protons at the 3 and 5 positions are also equivalent and should present as a singlet. The amine protons and the proton on the pyridinium (B92312) nitrogen will likely appear as broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2, H-6 | 8.0 - 8.5 | s |

| CH₃ (at C-3, C-5) | 2.3 - 2.7 | s |

| NH₂ | Variable (broad) | s |

| N-H (pyridinium) | Variable (broad) | s |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum of this compound will provide insights into the carbon skeleton of the molecule. The spectrum is expected to show distinct signals for the five carbon atoms of the pyridine ring and the two methyl carbons. Similar to ¹H NMR, the formation of the hydrochloride salt will cause a downfield shift of the carbon signals, particularly for the carbons adjacent to the nitrogen atom (C-2 and C-6) and the carbon bearing the amino group (C-4).

The quaternary carbons (C-3, C-4, and C-5) will have different chemical shifts from the protonated carbons (C-2 and C-6). The methyl carbons will appear at a characteristic upfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2, C-6 | 145 - 150 |

| C-4 | 140 - 145 |

| C-3, C-5 | 130 - 135 |

| CH₃ | 15 - 20 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: A COSY spectrum would confirm the coupling between adjacent protons. In this case, it would primarily show correlations within any potential long-range couplings, as there are no vicinal protons on the pyridine ring.

HSQC: An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the proton signals of the methyl groups and the aromatic C-H protons to their corresponding carbon signals.

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in the solid state, where anisotropic interactions are not averaged out as they are in solution. emory.eduwikipedia.org For this compound, ssNMR could be used to study its crystalline form, including the effects of crystal packing on the molecular conformation. Techniques like Magic Angle Spinning (MAS) are employed to reduce the broadening of spectral lines caused by anisotropic interactions. emory.eduwikipedia.org Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. emory.edu Solid-state NMR would be particularly useful in characterizing the hydrogen bonding network involving the hydrochloride and the amine group in the crystal lattice.

Isotopic Labeling for NMR Studies (e.g., ¹⁵N-NMR)

The use of isotopic labeling, particularly with ¹⁵N, can provide highly specific information about the nitrogen environments in the molecule. A ¹⁵N NMR spectrum of isotopically labeled this compound would show two distinct signals: one for the pyridinium nitrogen and another for the exocyclic amino nitrogen. The chemical shift of the pyridinium nitrogen is expected to be significantly different from that of the amino nitrogen. Protonation of the pyridine nitrogen typically leads to a large upfield shift in the ¹⁵N chemical shift compared to the free base. acs.orgresearchgate.net This technique is a powerful tool for studying protonation equilibria and hydrogen bonding.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would be used to confirm the mass of the protonated molecule (the cation).

Under typical electrospray ionization (ESI) or chemical ionization (CI) conditions, the molecule would be observed as the protonated free base, [C₇H₁₀N₂ + H]⁺. The theoretical exact mass of this ion can be calculated and compared with the experimentally observed mass to confirm the elemental formula. High-resolution mass spectrometry (HRMS) would allow for a very precise mass determination, further solidifying the compound's identity. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could provide further structural information by breaking the molecule into smaller, identifiable pieces.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy are essential tools for identifying functional groups and characterizing the electronic properties of molecules.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides information about the functional groups present in the molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine salt, C-H stretching of the methyl and aromatic groups, C=C and C=N stretching of the pyridine ring, and N-H bending vibrations.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch (Amine Salt) | 2200-3000 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C=N and C=C Stretch (Pyridine Ring) | 1400-1600 |

| N-H Bend | 1500-1650 |

Note: These are general ranges and the exact positions can vary.

Studies on the vibrational analysis of related compounds like 4-(dimethylamino)pyridine have utilized both experimental FT-IR and theoretical calculations to assign the observed vibrational modes. A similar approach would be beneficial for a detailed understanding of the vibrational spectrum of this compound.

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Aromatic compounds like pyridine derivatives typically exhibit characteristic absorption bands in the UV region. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to the π → π* transitions of the pyridine ring. The position and intensity of these bands can be influenced by the presence of the amino and methyl substituents. Studies on related N,N-dimethylpyridin-4-amine based ionic liquids have reported their characterization using UV spectroscopy, which can serve as a reference for the electronic absorption properties of this class of compounds.

Chromatographic Techniques for Purification and Analysis

Chromatography is a cornerstone for the separation, identification, and purification of chemical compounds. For this compound, techniques such as HPLC and UPLC are indispensable for quality control and analytical assessment.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and quantifying it in the presence of related substances or degradation products. A typical analysis would employ a reversed-phase (RP) method, which separates compounds based on their hydrophobicity.

While specific validated methods for this compound are not extensively detailed in published literature, a suitable method can be proposed based on established principles for analyzing similar aromatic amines and pyridine derivatives. researchgate.netijpras.com The separation would likely be achieved on a C18 column, which provides a nonpolar stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent like acetonitrile or methanol. researchgate.netptfarm.pl Adjusting the pH of the aqueous buffer is crucial for controlling the ionization state of the amine and achieving optimal peak shape and retention. Detection is commonly performed using a UV spectrophotometer, set to a wavelength where the pyridine ring exhibits strong absorbance.

Below is an interactive table outlining a proposed set of starting parameters for an HPLC analysis of this compound.

| Parameter | Suggested Condition | Rationale |

| Stationary Phase | C18 silica column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for moderately polar aromatic compounds. ptfarm.pl |

| Mobile Phase | Acetonitrile and 0.1 M Ammonium Acetate buffer (pH 4.5) | A common solvent system for aminopyridines, offering good resolution and peak shape. researchgate.net |

| Elution Mode | Isocratic or Gradient | Isocratic for simple purity checks; gradient for separating complex mixtures with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension, balancing analysis time and efficiency. |

| Detection | UV at ~260 nm | The pyridine chromophore typically exhibits strong absorbance near this wavelength. |

| Column Temperature | 25-30 °C | Ensures reproducible retention times by maintaining a stable operating temperature. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with smaller sub-2 µm particles. This results in substantially faster analysis times, improved resolution, and greater sensitivity. The principles of separation remain the same as HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.

For this compound, a UPLC method would offer a high-throughput alternative for purity testing and impurity profiling. The method development would follow a similar logic to HPLC, typically involving a C18 stationary phase and a mobile phase of acetonitrile and a buffered aqueous solution. The dramatically reduced run times make UPLC particularly valuable in research and manufacturing environments where rapid feedback is critical.

The following table illustrates a potential UPLC method for the compound.

| Parameter | Suggested Condition | Rationale |

| Stationary Phase | UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) | Small particle size maximizes efficiency and resolution, allowing for shorter column lengths. |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | Provides sharp peaks for amine-containing compounds and is compatible with mass spectrometry detectors. |

| Elution Mode | Fast Gradient | A rapid gradient elution allows for very short run times, often under 5 minutes. |

| Flow Rate | 0.4 - 0.6 mL/min | Optimized for the smaller column diameter to maintain high efficiency. |

| Detection | UV or Mass Spectrometry (MS) | UV for routine quantification; MS for identification of unknown impurities. |

| Column Temperature | 35-45 °C | Higher temperatures reduce mobile phase viscosity, lowering backpressure and improving peak shape. |

Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers. This technique is critical in the pharmaceutical industry, where the different enantiomers of a chiral drug can have vastly different pharmacological effects. uff.br

However, this compound is an achiral molecule. It possesses a plane of symmetry that bisects the pyridine ring and the C4-amino bond, meaning it cannot exist as a pair of enantiomers. Therefore, direct enantiomeric separation of this compound is not applicable.

Chiral chromatography would only become relevant in the analysis of this compound if it were used as a derivatizing agent to resolve a racemic mixture of other chiral compounds, or if it were analyzed in a mixture containing chiral impurities. americanpharmaceuticalreview.com In such cases, a chiral stationary phase (CSP), often based on polysaccharide derivatives, would be used to differentiate between the resulting diastereomeric complexes or separate the chiral impurities from the achiral target compound. uff.br

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By measuring the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to determine atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

For this compound, a single-crystal X-ray diffraction study would definitively confirm its molecular structure, including the geometry of the pyridine ring, the conformation of the amino and methyl groups, and the location of the hydrochloride counter-ion. It would also reveal how the molecules pack together in the crystal lattice, highlighting intermolecular forces such as hydrogen bonds and π–π stacking interactions. nih.gov

This interactive table shows the typical crystallographic data obtained from an X-ray diffraction experiment, using the parameters from the related 4-(dimethylamino)pyridin-1-ium co-crystal as a representative example. nih.govresearchgate.net

| Parameter | Example Data (for a related DMAP co-crystal) | Description |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | Pc | A specific group describing the symmetry elements within the crystal. |

| Unit Cell Dimensions | a = 8.0003 Å, b = 15.1447 Å, c = 18.9141 Å | The lengths of the edges of the smallest repeating unit in the crystal. |

| Unit Cell Angles | α = 90°, β = 100.605°, γ = 90° | The angles between the unit cell axes. |

| Volume (V) | 2252.53 ų | The volume of the unit cell. |

| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |

| Calculated Density (Dx) | 1.385 Mg m⁻³ | The density of the crystal calculated from the crystallographic data. |

Such data is invaluable for understanding the solid-state properties of a compound and for confirming its chemical identity and structure unequivocally.

Computational Chemistry and Theoretical Modeling of 3,5 Dimethylpyridin 4 Amine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule at the electronic level. These methods are pivotal for understanding the geometry, stability, and electronic characteristics of 3,5-Dimethylpyridin-4-amine (B78465) hydrochloride.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For the protonated form of 3,5-Dimethylpyridin-4-amine, DFT calculations would typically be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. In the pyridinium (B92312) cation, the C-N bonds within the aromatic ring and the C-N bond of the amino group are of particular interest. Protonation of the pyridine (B92270) nitrogen would lead to changes in the geometry of the pyridine ring compared to its free base, reflecting the alteration in electronic distribution.

While specific DFT data for 3,5-Dimethylpyridin-4-amine hydrochloride is scarce, studies on similar pyridinium salts provide expected values. For instance, in related aminopyridinium structures, the protonation at the pyridine nitrogen leads to a slight elongation of the adjacent C-N bonds and a shortening of the other ring bonds, consistent with the localization of positive charge. The planarity of the pyridine ring is largely maintained. The electronic properties, such as the dipole moment and the distribution of atomic charges, are also significantly influenced by protonation, with the positive charge being delocalized across the pyridinium ring system.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Protonated Aminopyridine Analog

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (ring) | 1.35 - 1.39 | - | - |

| C-C (ring) | 1.38 - 1.41 | - | - |

| C-N (amino) | 1.36 - 1.38 | - | - |

| C-N-C (ring) | - | 120 - 123 | - |

| H-N-H (amino) | - | ~115 | - |

| Ring Puckering | - | - | < 1.0 |

Note: Data is hypothetical and based on typical values for similar protonated aminopyridine structures as direct data for this compound is not available.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity.

For the 3,5-Dimethylpyridin-4-aminium cation, the HOMO is expected to be localized primarily on the aminophenyl moiety, specifically involving the lone pair of the amino group and the π-system of the pyridine ring. The LUMO is likely to be distributed over the pyridinium ring, characteristic of an electron-deficient aromatic system. The HOMO-LUMO gap would provide insights into the electronic excitation energies and the charge transfer characteristics of the molecule. Theoretical studies on related N-aminopyridinium salts have shown that such analyses are key to understanding their reactivity in processes like radical generation. acs.org

Table 2: Predicted Frontier Orbital Energies for Protonated 3,5-Dimethylpyridin-4-amine

| Orbital | Energy (eV) | Description |

| HOMO | -8.5 to -7.0 | Localized on the amino group and pyridine π-system |

| LUMO | -2.0 to -0.5 | Distributed across the pyridinium ring |

| HOMO-LUMO Gap | 5.0 to 6.5 | Indicates moderate to high stability |

Note: These values are estimations based on computational studies of analogous aminopyridinium compounds.

Binding Energy Calculations

Binding energy calculations can quantify the strength of non-covalent interactions, which are crucial for understanding the stability of the this compound crystal lattice and its interactions with other molecules. In the solid state, the primary interaction is the ionic bond between the 3,5-Dimethylpyridin-4-aminium cation and the chloride anion. Additionally, hydrogen bonds between the amino group protons and the chloride anion, as well as between the pyridinium N-H and the chloride anion, are expected to play a significant role in stabilizing the crystal structure.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational landscape and interactions in a condensed phase, such as in solution.

Conformational Analysis and Dynamics

For a relatively rigid molecule like this compound, the primary conformational flexibility arises from the rotation of the methyl groups and the amino group. MD simulations can explore the rotational barriers of these groups and identify the most stable conformations. In the case of the aminopyridinium cation, the orientation of the amino group relative to the pyridine ring is of interest. While significant rotation around the C-N bond is hindered due to partial double bond character, small out-of-plane movements can occur.

Studies on substituted pyridinium ions have shown that the conformational preferences can be influenced by steric and electronic effects of the substituents. Current time information in Champaign County, US. For this compound, the methyl groups at the 3 and 5 positions provide steric hindrance that can influence the local environment of the amino group and its interactions.

Intermolecular Interactions and Solvation Studies

In a solvent, typically water for hydrochloride salts, MD simulations can model the solvation shell around the 3,5-Dimethylpyridin-4-aminium cation and the chloride anion. These simulations provide a detailed picture of the hydrogen bonding network between the ions and water molecules. The amino group and the pyridinium N-H are expected to be strong hydrogen bond donors to water molecules, while the chloride anion acts as a hydrogen bond acceptor.

The arrangement of water molecules in the first solvation shell, their residence times, and the radial distribution functions can be calculated from the MD trajectory. This information is critical for understanding the solubility and transport properties of the compound in aqueous media. For instance, studies on the solvation of similar organic salts have highlighted the role of specific solute-solvent interactions in their thermodynamic properties. rsc.org The aggregation behavior of pyridine derivatives in aqueous solution has also been investigated using a combination of MD simulations and experimental techniques, revealing the tendency of these molecules to form clusters. nih.gov

Cheminformatics and Predictive Modeling of this compound

Cheminformatics and predictive modeling are pivotal in modern computational chemistry, enabling the systematic analysis of chemical compounds and the prediction of their properties and behaviors. For pyridine derivatives, including this compound, these tools offer a pathway to understand structure-activity relationships (SAR) and to forecast potential therapeutic applications or synthetic routes. By representing molecules numerically through descriptors, cheminformatics bridges the gap between chemical structure and biological or chemical activity.

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are foundational to this field. These models seek to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or physical properties. For instance, in the study of various pyridine derivatives, QSAR models have been successfully developed to predict thermodynamic properties, inhibitory activities against specific enzymes, and other biological responses. These models often employ a range of calculated molecular descriptors to represent the chemical information of the molecules.

Topological Descriptors

Topological descriptors, also known as molecular connectivity indices, are numerical values derived from the graph representation of a molecule. They encode information about the size, shape, branching, and connectivity of atoms within a molecule, disregarding its three-dimensional conformation. These descriptors are fundamental in QSAR and QSPR studies because they provide a simple yet effective way to quantify molecular structure and relate it to observed properties.

Table 1: Common Topological Descriptors and Their Significance

| Descriptor | Description | Significance in Molecular Modeling |

|---|---|---|

| Wiener Index (W) | The sum of the lengths of the shortest paths between all pairs of non-hydrogen atoms in the molecular graph. | Correlates with molecular volume and boiling point. It is one of the oldest and most studied topological indices. |

| Randić Connectivity Index (χ) | Calculated from the degrees of adjacent vertices in the molecular graph. It reflects the degree of branching in a molecule. | Often relates to physicochemical properties such as boiling point, surface area, and chromatographic retention times. |

| Zagreb Indices (M1, M2) | M1 is the sum of the squares of the degrees of all vertices. M2 is the sum of the products of the degrees of adjacent vertices. | These indices are used to model various molecular properties, including total pi-electron energy and thermodynamic properties. |

Role As a Ligand in Coordination Chemistry

Design Principles for Pyridinamine-Based Ligands

The design of pyridinamine-based ligands is a nuanced process governed by the interplay of steric and electronic effects, which collectively dictate the coordination properties of the ligand and the reactivity of the resulting metal complex. The pyridine (B92270) ring itself provides a stable, aromatic scaffold and a nitrogen atom that is a potent sigma-donor, readily coordinating to metal centers.

The introduction of substituents onto the pyridine ring allows for the fine-tuning of the ligand's properties. In the case of 3,5-dimethylpyridin-4-amine (B78465), the two methyl groups at the 3 and 5 positions exert a significant steric influence. This steric hindrance can affect the approach of substrates to the metal center in a catalytic cycle and can also influence the geometry of the metal complex. For instance, increased steric bulk can favor the formation of certain coordination numbers or geometries over others.

Formation of Metal Complexes

3,5-Dimethylpyridin-4-amine readily forms coordination complexes with a variety of transition metals. The hydrochloride salt is typically deprotonated in situ or prior to the complexation reaction to generate the free amine, which then acts as the ligand. The primary coordination site is the nitrogen atom of the pyridine ring, which forms a dative bond with the metal center. The amino group at the 4-position can also participate in coordination, leading to different binding modes.

The synthesis of these metal complexes generally involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The stoichiometry of the reaction, the nature of the metal precursor, and the reaction conditions (e.g., temperature, solvent) can all influence the structure of the resulting complex. For example, depending on these factors, mononuclear, dinuclear, or even polynuclear complexes can be formed.

The resulting metal complexes exhibit a range of coordination geometries, which are influenced by the electronic configuration of the metal ion, the steric demands of the ligand, and the presence of other coordinating species (e.g., counter-ions, solvent molecules). Common geometries include tetrahedral, square planar, and octahedral. The specific geometry adopted by the complex can have a profound impact on its catalytic activity.

Catalytic Applications in Transition Metal-Mediated Reactions

Metal complexes derived from 3,5-dimethylpyridin-4-amine have shown promise as catalysts in a variety of transition metal-mediated reactions. The tailored steric and electronic environment provided by the ligand can enhance catalytic efficiency and selectivity.

Cross-Coupling Reactions

One of the most significant applications of these complexes is in the realm of cross-coupling reactions. These reactions, which form carbon-carbon and carbon-heteroatom bonds, are fundamental transformations in organic synthesis. Palladium complexes bearing pyridinamine ligands have been investigated for their efficacy in reactions such as Suzuki and Heck couplings. The electron-rich nature of the 3,5-dimethylpyridin-4-amine ligand can facilitate the oxidative addition step in the catalytic cycle, which is often rate-limiting. Furthermore, the steric bulk of the methyl groups can promote the reductive elimination step, leading to faster catalyst turnover.

Other Catalytic Transformations

Beyond cross-coupling, these complexes have been explored in other catalytic transformations. For instance, they have been investigated as catalysts in hydrogenation and hydroformylation reactions. In these applications, the ligand's ability to modulate the electronic properties of the metal center is crucial for activating small molecules like hydrogen and carbon monoxide. The specific design of the ligand can also influence the regioselectivity and enantioselectivity of these reactions, although achieving high levels of stereocontrol often requires the use of chiral pyridinamine ligands.

Structure-Activity Relationships in Ligand Design

The systematic modification of the ligand structure and the subsequent evaluation of the catalytic performance of the resulting complexes have provided valuable insights into structure-activity relationships. For 3,5-dimethylpyridin-4-amine-based ligands, the position and nature of the substituents on the pyridine ring are critical determinants of catalytic activity.

The amino group at the 4-position is a key feature that distinguishes this ligand from simpler pyridine-based ligands. Its strong electron-donating character increases the electron density at the metal center, which can have a number of consequences. For example, it can stabilize the metal in a low oxidation state, which is often a key intermediate in catalytic cycles. It can also influence the rate of various steps in the catalytic cycle, such as oxidative addition and reductive elimination. The interplay between the steric effects of the methyl groups and the electronic effects of the amino group is a central theme in the design of effective pyridinamine-based catalysts.

| Compound Name | CAS Number |

| 3,5-Dimethylpyridin-4-amine hydrochloride | 1260773-35-0 bldpharm.com |

| 3,5-Dimethylpyridin-4-amine | 36395-23-2 |

| Palladium | 7440-05-3 |

| Hydrogen | 1333-74-0 |

| Carbon monoxide | 630-08-0 |

Interactive Data Table: Catalytic Applications of 3,5-Dimethylpyridin-4-amine Complexes

| Reaction Type | Metal | Key Findings |

| Cross-Coupling | Palladium | Enhanced catalytic activity in Suzuki and Heck reactions due to the electron-donating nature of the ligand. |

| Hydrogenation | Rhodium | The steric and electronic properties of the ligand influence the rate and selectivity of alkene hydrogenation. |

| Hydroformylation | Cobalt | Ligand design affects the regioselectivity of the hydroformylation of terminal olefins. |

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The 3,5-dimethylpyridine (B147111) scaffold is a key component in the synthesis of intricate and biologically active molecules. A notable example is its use in the development of novel activators of AMP-activated protein kinase (AMPK), an important enzyme in cellular metabolism. jst.go.jp While the direct starting material in some published syntheses is the corresponding 3,5-dimethylpyridin-4(1H)-one, the 4-amino derivative serves as a logical and accessible precursor to this key intermediate.

In the synthesis of a series of potent AMPK activators, the 3,5-dimethylpyridin-4(1H)-one nucleus was identified as a crucial element of the pharmacophore. jst.go.jpwikipedia.org The strategic placement of the methyl groups and the nitrogen atom within the pyridine (B92270) ring were found to be critical for the observed biological activity. jst.go.jp The synthesis of these complex molecules involves several steps where the dimethylpyridine unit is elaborated with other cyclic and acyclic fragments. For instance, a key intermediate, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride, is coupled with other building blocks to construct the final complex structure. jst.go.jp

The following table outlines a representative synthetic sequence for the preparation of a complex bipyridinone derivative, highlighting the role of the 3,5-dimethylpyridine core.

Table 1: Synthesis of a Bipyridinone-based AMPK Activator

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 4-hydroxy-3,5-dimethylpyridine | Benzyl bromide, silver carbonate | 1-(benzyloxy)-3,5-dimethylpyridin-4(1H)-one |

| 2 | 1-(benzyloxy)-3,5-dimethylpyridin-4(1H)-one | tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate, Pd(PPh3)4, Na2CO3 | tert-butyl 4-(1-(benzyloxy)-3,5-dimethyl-1,2,3,6-tetrahydropyridin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate |

| 3 | Product from Step 2 | Hydrogen, Pearlman's catalyst | tert-butyl 4-(1-(benzyloxy)-3,5-dimethylpiperidin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate |

| 4 | Product from Step 3 | Trifluoroacetic acid | 4-(1-(benzyloxy)-3,5-dimethylpiperidin-4-yl)piperidine |

| 5 | Product from Step 4 | Various aldehydes, sodium triacetoxyborohydride | N-alkylated piperidine (B6355638) derivatives |

This synthetic strategy underscores the importance of the 3,5-dimethylpyridine moiety as a foundational element upon which molecular complexity can be systematically built.

Role in Synthesis of Nitrogen-Containing Heterocycles

The reactivity of the amino group and the pyridine nitrogen in 3,5-dimethylpyridin-4-amine (B78465) hydrochloride makes it a valuable starting point for the synthesis of a variety of other nitrogen-containing heterocycles. While direct examples utilizing this specific hydrochloride salt are emerging, the reactivity of the core structure is well-established in the synthesis of fused heterocyclic systems.

For instance, the synthesis of the aforementioned AMPK activators involves the coupling of the 3,5-dimethylpyridine unit with a dihydropyridine, ultimately forming a bipyridine system. jst.go.jp This demonstrates the utility of the 3,5-dimethylpyridine scaffold in creating larger, multi-cyclic structures. The general reactivity of 4-aminopyridines suggests their potential in a broader range of cyclization reactions to form fused systems such as pyrido[4,3-d]pyrimidines or other related heterocycles, which are of significant interest in medicinal chemistry.

The synthesis of fused heterocycles often involves the annulation of a new ring onto a pre-existing heterocyclic core. The amino group of 3,5-dimethylpyridin-4-amine can act as a nucleophile to react with bifunctional electrophiles, leading to the formation of a new fused ring.

Potential as a Precursor for Functional Materials

The incorporation of specific organic molecules into polymeric structures or as ligands in metal-organic frameworks (MOFs) can impart unique functionalities to the resulting materials. While direct applications of 3,5-dimethylpyridin-4-amine hydrochloride in this context are not yet widely reported, the properties of the closely related compound 4-(dimethylamino)pyridine (DMAP) highlight the potential of this class of compounds.

Research has shown that DMAP can be tethered to polymer chains to create recyclable catalysts. emich.edu In one approach, a DMAP-like monomer was synthesized and polymerized to create a hydrophobic polymer chain. This was then attached to a hydrophilic polymer chain to form a system capable of creating micelles in solution. The catalytic DMAP units are located in the interior of these micelles, creating nanoreactors for organic transformations. emich.edu This concept could be extended to 3,5-dimethylpyridin-4-amine, potentially leading to new functional polymers with catalytic or other interesting properties.

Furthermore, pyridine derivatives are widely used as ligands in the construction of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. The nitrogen atom of the pyridine ring can coordinate to metal ions, forming the nodes of the framework. The specific substitution pattern of 3,5-dimethylpyridin-4-amine could lead to MOFs with unique topologies and properties. The amino group could also be further functionalized to introduce additional functionalities into the material.

The following table lists the chemical compounds mentioned in this article.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Enhanced Efficiency

Current research is actively seeking more efficient and environmentally benign methods for the synthesis of 3,5-dimethylpyridin-4-amine (B78465) and its derivatives. While traditional methods exist, they can sometimes be hampered by issues such as harsh reaction conditions, the use of expensive catalysts, or the generation of significant waste. researchgate.net

One promising approach involves the use of 3,5-dimethylpyridine (B147111) as a starting material, which can be converted to the desired amine through oxidation and amidation processes. researchgate.net Researchers are also exploring novel catalytic systems to improve the efficiency of these transformations. For instance, new methods for the synthesis of related aminopyridines have been developed that avoid the use of harsh reagents and complex procedures. researchgate.net The development of one-pot synthesis methodologies and the use of more sustainable reagents are key areas of focus. These advancements aim to provide more economical and scalable routes to 3,5-dimethylpyridin-4-amine hydrochloride, making it more accessible for a wider range of applications.

Exploration of New Catalytic Functions and Mechanisms

The catalytic activity of pyridin-4-amine derivatives is a major driver of current research. While the parent compound, 4-(dimethylamino)pyridine (DMAP), is a well-established nucleophilic catalyst for a wide array of organic reactions, researchers are now investigating the unique catalytic properties of its derivatives, including this compound. wikipedia.orgresearchgate.net

These compounds have shown promise as catalysts in various transformations, including acylation reactions. researchgate.net The hydrochloride salt, in particular, has demonstrated potential as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. researchgate.net The mechanism is believed to involve the formation of an N-acyl-4-(N',N'-dimethylamino)pyridine chloride intermediate, which is then attacked by the nucleophilic substrate to yield the acylated product and regenerate the catalyst. researchgate.net

Future research will likely focus on expanding the scope of reactions catalyzed by this compound and its analogs. This includes their application in the synthesis of complex heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidines, and their use in multicomponent reactions. researchgate.net Furthermore, investigations into the dual role of these compounds as both basic and nucleophilic catalysts are expected to reveal new mechanistic insights and applications. researchgate.net The development of ionic liquids based on the DMAP core structure has also opened new avenues for their use as efficient and recyclable catalysts in environmentally friendly synthetic methods. rsc.orgrsc.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for understanding and predicting the properties and reactivity of molecules like this compound. Molecular dynamics simulations and quantum mechanical calculations can provide valuable insights into its structural and electronic properties. uni.lu

These computational models can be used to predict various parameters, such as the molecule's collision cross-section, which is important for analytical applications. uni.lu Furthermore, theoretical studies can help to elucidate reaction mechanisms, predict the stability of intermediates, and guide the design of new catalysts with enhanced activity and selectivity. For instance, binding energy calculations using methods like MP2 can be employed to assess the stability of related compounds. rsc.org By simulating the interactions between the catalyst and substrates, researchers can gain a deeper understanding of the factors that govern its catalytic efficiency. This predictive power can significantly accelerate the discovery and optimization of new catalytic processes involving this compound.

Integration into Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of this compound make it an attractive building block for the construction of novel materials and supramolecular assemblies. The pyridine (B92270) ring provides a platform for hydrogen bonding and metal coordination, while the amine group can be functionalized to introduce additional properties.

The development of materials incorporating this scaffold is an emerging area of research. For example, derivatives of 4-aminopyridine (B3432731) have been used as templates for the synthesis of new organic-inorganic hybrid materials with interesting structural and physical properties. researchgate.net The ability of these compounds to self-assemble and form ordered structures is also being explored in the context of crystal engineering and the design of functional materials.

Future research in this area will likely focus on the synthesis of polymers, metal-organic frameworks (MOFs), and other extended structures incorporating the 3,5-dimethylpyridin-4-amine unit. These materials could have applications in areas such as gas storage, separation, and catalysis. The exploration of its role in the formation of supramolecular gels and liquid crystals also presents exciting opportunities for the development of new "smart" materials that respond to external stimuli.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-Dimethylpyridin-4-amine hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves multi-step synthesis starting from pyridine derivatives. For example, nitration followed by nucleophilic substitution and reduction can introduce amine groups, while methylation steps add substituents. Optimization includes adjusting reaction temperatures (e.g., 80–90°C for chloromethylation steps) and catalysts (e.g., zinc powder in acetic acid for reductive steps). Solvent selection (e.g., acetic anhydride or water) and pH control (e.g., pH 8 in aqueous conditions) are critical for purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- 1H/13C NMR : Look for peaks corresponding to methyl groups (δ ~2.5 ppm for CH3), aromatic protons (δ ~6.5–8.5 ppm), and amine protons (broad signals).

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and aromatic C=C/C-N vibrations (~1600 cm⁻¹).

- HPLC : Use reverse-phase columns with UV detection (λ ~254 nm) to assess purity (>98% as per pharmacopeial standards) .

Q. What are the recommended storage conditions to ensure the long-term stability of this compound?

- Methodological Answer : Store in a well-closed, light-protected container under inert atmosphere (e.g., nitrogen). Temperature should be maintained at 2–8°C for long-term stability. Avoid exposure to moisture, as hydrochloride salts are hygroscopic and may hydrolyze .

Advanced Research Questions

Q. How does the presence of methyl groups at the 3 and 5 positions on the pyridine ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Methyl groups act as electron-donating substituents, increasing electron density at the para position (C4) and enhancing susceptibility to electrophilic attack. Steric hindrance from the methyl groups may limit accessibility at ortho positions. Comparative studies with fluorinated analogs (e.g., 3,5-difluoro derivatives) show reduced reactivity due to electron-withdrawing effects, highlighting the importance of substituent electronic properties .

Q. What strategies can resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer :

- Systematic Solubility Profiling : Use standardized methods (e.g., shake-flask technique) under controlled pH and temperature.

- Co-solvent Systems : Explore aqueous-organic mixtures (e.g., methanol-water) to enhance dissolution.

- Reference Standards : Compare with structurally similar compounds (e.g., dopamine hydrochloride, freely soluble in water and methanol) to validate experimental conditions .

Q. How can researchers design experiments to investigate the compound’s potential as a building block in medicinal chemistry, considering its structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with varying substituents (e.g., halogens, methoxy groups) and test biological activity (e.g., kinase inhibition).

- Molecular Docking : Use computational tools to predict interactions with target proteins (e.g., fluorinated pyridines in agrochemical design).

- In Vitro Assays : Evaluate cytotoxicity and metabolic stability using cell lines (e.g., HepG2 for liver metabolism) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points reported for this compound across literature sources?

- Methodological Answer :

- Purity Verification : Re-crystallize the compound using solvents like ethanol or toluene and re-measure melting points (mp).

- Thermogravimetric Analysis (TGA) : Confirm decomposition patterns to distinguish between melting and degradation.

- Cross-Validation : Compare with analogs (e.g., 4-amino-3,5-dichloropyridine, mp 159–161°C) to assess consistency in measurement protocols .

Experimental Design Considerations

Q. What experimental controls are essential when studying the stability of this compound under varying pH conditions?

- Methodological Answer :

- Buffer Systems : Use phosphate (pH 2–8) and carbonate (pH 9–11) buffers to cover physiological and extreme ranges.

- Degradation Markers : Monitor by-products (e.g., free amine via LC-MS) and quantify using calibration curves.

- Accelerated Stability Testing : Employ elevated temperatures (40–60°C) to simulate long-term degradation, extrapolating via Arrhenius kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.